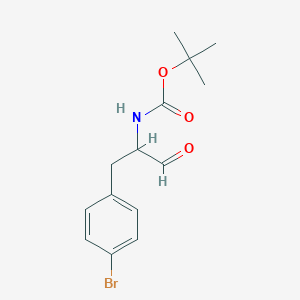

(R)-tert-Butyl (1-(4-bromophenyl)-3-oxopropan-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-tert-Butyl (1-(4-bromophenyl)-3-oxopropan-2-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse biological activities and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-(4-bromophenyl)-3-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a bromophenyl ketone derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF). The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-(4-bromophenyl)-3-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.

Nucleophilic Substitution: The carbamate group can undergo nucleophilic substitution reactions, where a nucleophile replaces the leaving group.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2), acids (e.g., H2SO4), and nitrating agents (e.g., HNO3).

Nucleophilic Substitution: Reagents such as alkoxides, amines, and thiols are commonly used under basic conditions.

Major Products Formed

Electrophilic Aromatic Substitution: Products include brominated, nitrated, or sulfonated derivatives of the original compound.

Nucleophilic Substitution: Products include substituted carbamates with various functional groups.

Scientific Research Applications

®-tert-Butyl (1-(4-bromophenyl)-3-oxopropan-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-(4-bromophenyl)-3-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

- Ethyl-4-bromophenyl carbamate

- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

- 4-Nitrophenyl chloroformate derivatives

Uniqueness

®-tert-Butyl (1-(4-bromophenyl)-3-oxopropan-2-yl)carbamate stands out due to its specific structural features, such as the tert-butyl and bromophenyl groups, which confer unique chemical reactivity and biological activity. These features make it a valuable compound for various research and industrial applications.

Biological Activity

(R)-tert-Butyl (1-(4-bromophenyl)-3-oxopropan-2-yl)carbamate, with the CAS number 1247884-66-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H18BrNO3. The compound features a tert-butyl group, a carbamate moiety, and a 4-bromophenyl substituent, which may influence its biological properties.

While specific mechanisms for this compound are not extensively documented, similar carbamate derivatives have been shown to interact with various biological targets:

- Enzyme Inhibition : Carbamates are known to inhibit enzymes such as acetylcholinesterase, which could suggest potential neuroactive properties.

- Antiviral Activity : Some structurally related compounds have demonstrated antiviral activity against viruses like SARS-CoV-2, indicating that (R)-tert-butyl carbamate derivatives might exhibit similar effects through inhibition of viral replication mechanisms.

Antiviral Activity

Recent studies have focused on the antiviral potential of similar compounds. For instance, a study evaluated several analogues against human coronaviruses and identified compounds with micromolar activity against SARS-CoV-2. Although specific data for this compound is lacking, its structural similarities suggest possible antiviral properties.

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | 7.4 | 44 | 6 |

| Compound B | 3.3 | >100 | >30 |

Table 1: Summary of antiviral activity from related studies.

Cytotoxicity Studies

Cytotoxicity is a critical factor in evaluating the safety profile of new compounds. Preliminary assessments indicate that certain analogues exhibit low cytotoxicity at high concentrations, which is promising for therapeutic applications.

Case Studies

- Synthesis and Characterization : A study reported the synthesis of related carbamate derivatives and their characterization through X-ray crystallography. The findings suggested that modifications in the structure could significantly impact biological activity.

- Preclinical Trials : In preclinical settings, compounds similar to this compound have shown efficacy in reducing viral loads in infected cell lines, paving the way for further exploration in clinical settings.

Properties

Molecular Formula |

C14H18BrNO3 |

|---|---|

Molecular Weight |

328.20 g/mol |

IUPAC Name |

tert-butyl N-[1-(4-bromophenyl)-3-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(18)16-12(9-17)8-10-4-6-11(15)7-5-10/h4-7,9,12H,8H2,1-3H3,(H,16,18) |

InChI Key |

VALHGPROCVGXAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.